2-(3-(3-Hydroxypicolinamido)phenoxy)acetic acid
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 2-(3-(3-Hydroxypicolinamido)phenoxy)acetic acid are not explicitly detailed in the available literature. . Industrial production methods are not commonly discussed, as the compound is primarily used in scientific research.
Chemical Reactions Analysis
2-(3-(3-Hydroxypicolinamido)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Substitution: The phenoxy group allows for substitution reactions, particularly in the presence of suitable reagents.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(3-Hydroxypicolinamido)phenoxy)acetic acid is primarily used in scientific research, including:
Chemistry: As a probe for studying 2OG oxygenase activity.
Biology: Investigating the role of 2OG oxygenase in various biological processes.
Medicine: Potential therapeutic applications due to its inhibitory effects on 2OG oxygenase.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The compound exerts its effects by inhibiting 2OG oxygenase, an enzyme involved in various biological processes. The inhibition occurs with an IC50 value of 3.4 μM . The molecular targets and pathways involved include the inhibition of nucleic acid demethylase, which plays a role in gene expression and regulation .
Comparison with Similar Compounds
2-(3-(3-Hydroxypicolinamido)phenoxy)acetic acid is unique due to its specific inhibitory effects on 2OG oxygenase. Similar compounds include:
2-(3-Hydroxypicolinamido)acetic acid: Another 2OG oxygenase inhibitor with similar properties.
Other histone demethylase inhibitors: Compounds that inhibit histone demethylase enzymes, which are related to 2OG oxygenase.
These similar compounds share inhibitory effects on related enzymes but differ in their specific targets and applications.
Properties
Molecular Formula |
C14H12N2O5 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-[3-[(3-hydroxypyridine-2-carbonyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C14H12N2O5/c17-11-5-2-6-15-13(11)14(20)16-9-3-1-4-10(7-9)21-8-12(18)19/h1-7,17H,8H2,(H,16,20)(H,18,19) |
InChI Key |
OIBJXHCMKFSITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=C(C=CC=N2)O |
Origin of Product |
United States |
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